molecular formula C11H18N2O2 B1468666 Tert-butyl (2-cyanocyclopentyl)carbamate CAS No. 1339012-40-6

Tert-butyl (2-cyanocyclopentyl)carbamate

Cat. No. B1468666
CAS RN: 1339012-40-6
M. Wt: 210.27 g/mol
InChI Key: OYINKCOTAVORFZ-UHFFFAOYSA-N
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Description

Tert-butyl (2-cyanocyclopentyl)carbamate is a chemical compound used in scientific research. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound is a very common protecting group in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be viewed using computational methods . The molecular formula of tert-butyl carbamate is C5H11NO2, and its molecular weight is 117.1463 .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be involved in the synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis and Structure

  • Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, similar to that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

CO2 Fixation

Chemical Synthesis and Modifications

  • A study demonstrated the use of tert-butyl carbamate in a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. This method is adaptable to a wide range of substrates, including malonate derivatives, facilitating access to protected amino acids (Lebel & Leogane, 2005).
  • Tert-butyl carbamate derivatives have been explored for their ability to undergo metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Chromatographic Applications

  • In chromatography, tert-butyl (N-hydroxy) carbamate and tert-butyl carbazate, used as co-modifiers, affected the retention behavior of polyaromatic hydrocarbons (PAHs), demonstrating their utility in improving separation efficiency (Husain, Christian, & Warner, 1995).

Chemical Reactions and Synthesis

Mechanism of Action

The mechanism of action of tert-butyl carbamates involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .

properties

IUPAC Name

tert-butyl N-(2-cyanocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINKCOTAVORFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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